molecular formula C23H18ClFN4O2S2 B11434808 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11434808
M. Wt: 501.0 g/mol
InChI Key: MPTNJDWRWNEFPN-UHFFFAOYSA-N
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Description

The compound 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolo-pyrimidinone derivative characterized by a bicyclic core structure. Key substituents include a 2-chloro-4-fluorobenzylthio group at position 1 and a 2-ethoxybenzyl group at position 2.

Properties

Molecular Formula

C23H18ClFN4O2S2

Molecular Weight

501.0 g/mol

IUPAC Name

12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H18ClFN4O2S2/c1-2-31-19-6-4-3-5-14(19)12-28-21(30)20-18(9-10-32-20)29-22(28)26-27-23(29)33-13-15-7-8-16(25)11-17(15)24/h3-11H,2,12-13H2,1H3

InChI Key

MPTNJDWRWNEFPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
  • Substituents :
    • 2-chloro-4-fluorobenzyl thio group
    • 2-ethoxybenzyl group

Molecular Formula

The molecular formula is C19H18ClFN3OSC_{19}H_{18}ClFN_3OS, with a molecular weight of approximately 373.88 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a study on thiazole and triazole derivatives showed promising results against various cancer cell lines. Specifically, derivatives with thio groups were noted for their ability to inhibit cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 to 43.4 μM .

Case Study: Triazole Derivatives

A relevant case study evaluated the anticancer effects of various triazole derivatives, revealing that those with similar structural motifs to our compound showed enhanced cytotoxicity against cancer cells. The study highlighted the importance of substituents in modulating biological activity, suggesting that the chloro and fluoro groups could enhance the interaction with biological targets .

Antimicrobial Activity

Another aspect of biological activity for this compound includes its antimicrobial properties. Research has documented that thieno[2,3-e][1,2,4]triazole derivatives possess notable antibacterial and antifungal activities. For example, compounds derived from similar scaffolds demonstrated effectiveness against pathogenic bacteria comparable to standard antibiotics .

Comparative Data Table: Antimicrobial Activity

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Thieno[2,3-e][1,2,4]triazoleE. coli25 µg/mL
Thieno[2,3-e][1,2,4]triazoleS. aureus30 µg/mL
Standard AntibioticStreptomycin20 µg/mL

The proposed mechanism of action for compounds like 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of the thio group is believed to facilitate interactions with thiol-containing enzymes or receptors within cancer cells.

Enzyme Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit specific kinases involved in tumor growth signaling pathways. This inhibition leads to reduced phosphorylation of target proteins critical for cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno-triazolo-pyrimidinone derivatives are a structurally diverse class of heterocyclic compounds. Below is a detailed comparison of the target compound with its closest analogs based on substituents, synthesis methods, and inferred properties:

Table 1: Structural and Functional Comparison of Thieno-Triazolo-Pyrimidinone Derivatives

Compound Name / ID Substituents Synthesis Method Key Properties / Activities References
1-((2-Chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 2-Chloro-4-fluorobenzylthio (position 1)
- 2-Ethoxybenzyl (position 4)
Likely involves condensation of enaminones or hydrazonoyl chlorides (inferred) High lipophilicity; potential kinase inhibition (structural analogy)
1-((4-Chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one () - 4-Chlorobenzylthio (position 1)
- 2-Ethoxybenzyl (position 4)
Not explicitly described; likely similar to target compound’s synthesis Reduced halogen diversity; possibly lower binding affinity vs. chloro-fluoro analogs
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (4f, ) - 4-Tolyl (position 1)
- Ethylcarboxylate (position 3)
Hydrazonoyl chloride reaction in chloroform with triethylamine Moderate solubility due to carboxylate; unconfirmed antimicrobial activity
N1-(2-(3-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine (13a, ) - Dichlorophenyl-pyrazoline unit (position 2) Multi-step coupling reactions Selective PI3Kα inhibition (IC50 = 12 nM); improved metabolic stability
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () - 2,5-Dimethylbenzylthio (position 2) Thioetherification of pyrimidinones Enhanced steric bulk; potential solubility challenges

Key Observations

Substituent Effects on Bioactivity :

  • The 2-chloro-4-fluorobenzylthio group in the target compound may enhance target binding compared to the 4-chlorobenzylthio analog () due to increased electronegativity and van der Waals interactions .
  • Ethoxybenzyl groups (e.g., in the target compound) improve membrane permeability compared to polar carboxylates (e.g., compound 4f in ) .

Synthetic Routes: Most analogs are synthesized via condensation of enaminones or hydrazonoyl chlorides under reflux conditions (). The target compound likely follows a similar pathway, with modifications for halogenated benzylthio groups .

Biological Activities :

  • PI3Kα inhibitors (e.g., compound 13a in ) highlight the scaffold’s applicability in oncology, though the target compound’s specific activity remains unconfirmed .
  • Thioether-linked compounds (e.g., ) often exhibit metabolic stability but may face solubility limitations .

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